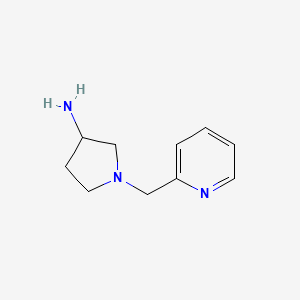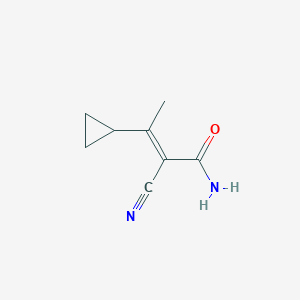![molecular formula C37H40N4O6 B14802297 N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is a complex organic compound with the molecular formula C37H40N4O6 It is known for its unique structure, which includes two biphenylyloxy groups attached to a nonanedihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide typically involves the reaction of nonanedihydrazide with 4-biphenylyloxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The biphenylyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide involves its interaction with specific molecular targets. The biphenylyloxy groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition or modulation of their activity. The nonanedihydrazide backbone may also play a role in the compound’s overall bioactivity by facilitating binding to target sites.
Comparación Con Compuestos Similares
Similar Compounds
N’1,N’5-bis[(4-biphenylyloxy)acetyl]pentanedihydrazide: Similar structure but with a pentanedihydrazide backbone.
N’1,N’9-bis[(2-biphenylyloxy)acetyl]nonanedihydrazide: Similar structure but with 2-biphenylyloxy groups.
Uniqueness
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is unique due to its specific combination of biphenylyloxy groups and nonanedihydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C37H40N4O6 |
|---|---|
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
1-N',9-N'-bis[2-(4-phenylphenoxy)acetyl]nonanedihydrazide |
InChI |
InChI=1S/C37H40N4O6/c42-34(38-40-36(44)26-46-32-22-18-30(19-23-32)28-12-6-4-7-13-28)16-10-2-1-3-11-17-35(43)39-41-37(45)27-47-33-24-20-31(21-25-33)29-14-8-5-9-15-29/h4-9,12-15,18-25H,1-3,10-11,16-17,26-27H2,(H,38,42)(H,39,43)(H,40,44)(H,41,45) |
Clave InChI |
STDHHHUXGSKTTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)



![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)



![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)

![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)

![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
